![molecular formula C17H27BN2O4 B581333 tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310384-90-7](/img/structure/B581333.png)
tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
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Overview
Description
“tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .Scientific Research Applications
Borylation Reactions
- Details : Borylation at the benzylic C-H bond of alkylbenzenes is a common application. In the presence of a palladium catalyst, tert-butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate reacts to form pinacol benzyl boronate .
Synthesis of Biologically Active Compounds
- Example : It plays a crucial role in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer treatment .
1H-Indazole Derivatives
- Synthesis : It can be obtained through substitution reactions. The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Hydroboration Reactions
Mechanism of Action
Action Environment:
: Ye, W.-J., Chen, D.-M., Wu, Q.-M., Chen, Y.-M., Yang, D.-Z., Liao, T.-H., & Zhou, Z.-X. (2021). Synthesis, Crystal Structure, and a DFT Study of Tert-Butyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Indazole-1-Carboxylate. Journal of Structural Chemistry, 62(10), 1357–1364. Link
: A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link
: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. (n.d.). MilliporeSigma. [Link](https://www.sigmaaldrich.com/US
properties
IUPAC Name |
tert-butyl N-[5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-12(20-14(21)22-15(2,3)4)10-19-13(11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULHKHQUCMAEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694470 |
Source
|
Record name | tert-Butyl [5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate | |
CAS RN |
1310384-90-7 |
Source
|
Record name | tert-Butyl [5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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